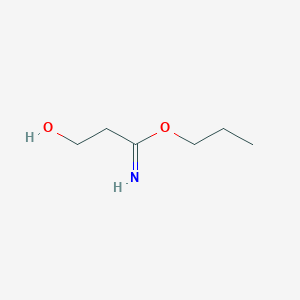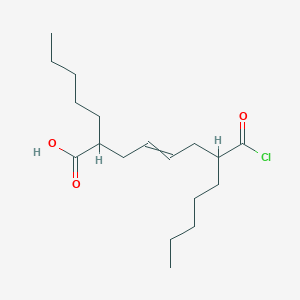![molecular formula C13H9NO2S B14521040 3-Methyl-5-nitronaphtho[1,2-B]thiophene CAS No. 62615-50-3](/img/structure/B14521040.png)
3-Methyl-5-nitronaphtho[1,2-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-nitronaphtho[1,2-B]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the naphtho[1,2-B]thiophene ring system. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitronaphtho[1,2-B]thiophene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitronaphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.
Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Methyl-5-nitronaphtho[1,2-B]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitronaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the thiophene ring can participate in π-π interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: Lacks the nitro group and has different reactivity and applications.
5-Nitrothiophene: Similar nitro group but lacks the naphtho[1,2-B] ring system.
Naphtho[1,2-B]thiophene: Lacks the methyl and nitro substituents, resulting in different chemical properties.
Uniqueness
3-Methyl-5-nitronaphtho[1,2-B]thiophene is unique due to the combination of the methyl and nitro groups on the naphtho[1,2-B]thiophene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62615-50-3 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-methyl-5-nitrobenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9NO2S/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-7H,1H3 |
InChI Key |
NMNBEOLGBFZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide](/img/structure/B14520962.png)
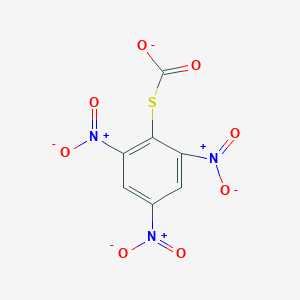

![N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine](/img/structure/B14520971.png)
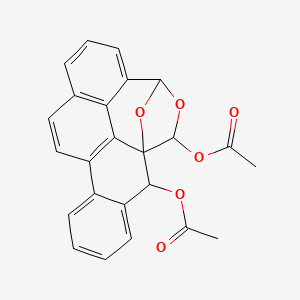
![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)
![2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide](/img/structure/B14521002.png)
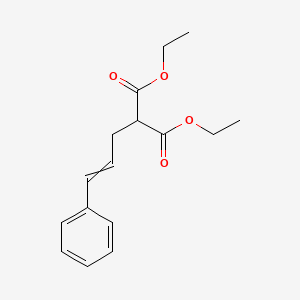
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)


